2-[(4,5-dicyano-2-nitrophenyl)sulfanyl]-N-(4-methylphenyl)benzamide
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Overview
Description
2-[(4,5-DICYANO-2-NITROPHENYL)SULFANYL]-N~1~-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes cyano, nitro, and sulfanyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-DICYANO-2-NITROPHENYL)SULFANYL]-N~1~-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a suitable aromatic precursor, followed by the introduction of cyano groups through a cyanation reaction. The final step involves the formation of the benzamide structure through a coupling reaction with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-DICYANO-2-NITROPHENYL)SULFANYL]-N~1~-(4-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides or related compounds.
Scientific Research Applications
2-[(4,5-DICYANO-2-NITROPHENYL)SULFANYL]-N~1~-(4-METHYLPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(4,5-DICYANO-2-NITROPHENYL)SULFANYL]-N~1~-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro and cyano groups can participate in electron transfer reactions, affecting the activity of enzymes and other proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to potential inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane: Similar structure but lacks the cyano groups.
2-Bromo-4-fluoro-6-nitrotoluene: Contains a nitro group but has different substituents.
Uniqueness
2-[(4,5-DICYANO-2-NITROPHENYL)SULFANYL]-N~1~-(4-METHYLPHENYL)BENZAMIDE is unique due to the presence of both cyano and nitro groups, which provide distinct chemical reactivity and potential applications. The combination of these functional groups in a single molecule allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H14N4O3S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-(4,5-dicyano-2-nitrophenyl)sulfanyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C22H14N4O3S/c1-14-6-8-17(9-7-14)25-22(27)18-4-2-3-5-20(18)30-21-11-16(13-24)15(12-23)10-19(21)26(28)29/h2-11H,1H3,(H,25,27) |
InChI Key |
APOAFMHHDZYUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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